molecular formula C5H13N3 B1216902 1-Amino-4-methylpiperazine CAS No. 6928-85-4

1-Amino-4-methylpiperazine

Cat. No. B1216902
CAS RN: 6928-85-4
M. Wt: 115.18 g/mol
InChI Key: RJWLLQWLBMJCFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through different methods, including direct reductive alkylation of 1-methylpiperazine yielding high purity and yield, demonstrating its scalable synthesis for industrial applications (Koroleva et al., 2012). Another efficient method involves the cyclization of N,N-bis(2-chloroethyl)methylamine with aqueous hydrazine, showcasing an alternative route for its production (Kushakova et al., 2004).

Molecular Structure Analysis

The molecular structure and electronic properties of 1-Amino-4-methylpiperazine have been elucidated using advanced spectroscopic techniques and quantum chemical calculations, providing insights into its electronic exchange interactions, charge delocalization, and electron density distribution. This detailed analysis aids in understanding its reactivity and properties (Mahalakshmi & Balachandran, 2015).

Chemical Reactions and Properties

1-Amino-4-methylpiperazine participates in a variety of chemical reactions, including its use as a key precursor in the synthesis of significant pharmaceuticals. Its reactivity with different chemical agents highlights its importance in medicinal chemistry and drug development processes (Koroleva et al., 2012).

Physical Properties Analysis

The physical properties, such as dipole moment, polarizability, and hyperpolarizability, of 1-Amino-4-methylpiperazine have been reported, contributing to a better understanding of its behavior in various solvents and conditions. These properties are crucial for predicting its interactions and stability in pharmaceutical formulations (Mahalakshmi & Balachandran, 2015).

Scientific Research Applications

Application 1: Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin

  • Summary of Application : This research focused on the development and validation of an LC-MS/MS method for determining the presence of 1-Methyl-4-Nitrosopiperazine (MNP), a genotoxic nitrosamine impurity, in various products containing rifampicin .
  • Methods of Application : The method involved extraction with neutralization due to the matrix and solvent effect associated with the complexity of the rifampicin product . The method was validated in accordance with regulatory guidelines, evaluating parameters such as specificity, accuracy, precision, limit of detection, and limit of quantification .
  • Results or Outcomes : The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% . The study revealed that the contamination of MNP in Rifampicin originates in the manufacturing process of the drug .

Application 2: Preparation of Uniform Ag Nanoparticles

  • Summary of Application : 1-Amino-4-methylpiperazine has been used as a solvent with multiple functions, including reduction and stabilization, in the preparation of uniform Ag nanoparticles .
  • Methods of Application : The method involved using 1-Amino-4-methylpiperazine as a solvent to effectively prepare uniform Ag nanoparticles .
  • Results or Outcomes : The method resulted in the successful preparation of uniform Ag nanoparticles that were less than 10 nm in size .

Application 3: Synthesis of Pyrazolo-Pyrazine, -Pyridine Derivatives

  • Summary of Application : 1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyrazine and pyridine derivatives .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve using 1-Amino-4-methylpiperazine as a starting material in the synthesis process .
  • Results or Outcomes : The outcome is the successful synthesis of pyrazolo-pyrazine and pyridine derivatives .

Application 4: Synthesis of 2-[(4-Methylpiperazin-1-yl)iminomethyl]phenol

  • Summary of Application : 1-Amino-4-methylpiperazine has been used in the synthesis of 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve using 1-Amino-4-methylpiperazine as a starting material in the synthesis process .
  • Results or Outcomes : The outcome is the successful synthesis of 2-[(4-methylpiperazin-1-yl)iminomethyl]phenol .

Application 5: Monitoring of 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis

  • Summary of Application : This research focused on the development of a UHPLC-MS/MS method to simultaneously quantify 1-Amino-4-Methyl-Piperazine (AMP) and 1-Methyl-4-Nitroso-Piperazine (MNP) during Rifampicin hydrolysis in buffered aqueous solutions at different pH levels .
  • Methods of Application : The method involved using 1-Amino-4-Methyl-Piperazine as a starting material for the synthesis of Rifampicin and as a degradation product of Rifampicin hydrolysis . The EMA and FDA have approved an ad interim limit of 5 ppm for MNP in Rifampicin drug products .
  • Results or Outcomes : In aqueous Rifampicin solutions, the content of AMP and MNP increases with time; at different pHs, the concentration of AMP increases much faster in acidic than in basic solutions .

Application 6: Synthesis of Rifampicin

  • Summary of Application : 1-Amino-4-methylpiperazine has been used in the synthesis of Rifampicin .
  • Methods of Application : The specific methods of application are not detailed in the sources, but typically involve using 1-Amino-4-methylpiperazine as a starting material in the synthesis process .
  • Results or Outcomes : The outcome is the successful synthesis of Rifampicin .

Safety And Hazards

1-Amino-4-methylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation and serious eye irritation . Safety measures include wearing protective clothing and avoiding formation of dust and aerosols .

properties

IUPAC Name

4-methylpiperazin-1-amine
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InChI

InChI=1S/C5H13N3/c1-7-2-4-8(6)5-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLLQWLBMJCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N3
Source PubChem
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DSSTOX Substance ID

DTXSID3057808
Record name 4-Methyl-1-piperazinamine
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Molecular Weight

115.18 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Amino-4-methylpiperazine
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Product Name

1-Amino-4-methylpiperazine

CAS RN

6928-85-4
Record name 1-Amino-4-methylpiperazine
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Record name 6928-85-4
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Record name 4-Methyl-1-piperazinamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
AY Emriye - Celal Bayar University Journal of Science, 2016 - dergipark.org.tr
… With respect to the previous information, in this study, it was aimed to synthesize new Schiff bases with 1-amino-4methylpiperazine (1) as hydrazine/primer amine and seven different …
Number of citations: 21 dergipark.org.tr
Ö Sarıöz, S Öznergiz - Phosphorus, Sulfur, and Silicon and the …, 2012 - Taylor & Francis
… We investigated the aminolysis reaction of 1-amino-4-methylpiperazine with Ph 2 PCl in the presence of Et 3 N in tetrahydrofuran as solvent. In general, aminodiphenylphosphines …
Number of citations: 6 www.tandfonline.com
HS Park, US Shin, HW Kim… - Bulletin of the Korean …, 2011 - koreascience.kr
… Here, we report a new preparation method of Ag-NPs (< 10 nm) using 1-amino-4-methylpiperazine as a weak reducing agent and a solvating and stabilizing agent of nanoparticles. An …
Number of citations: 8 koreascience.kr
G Mahalakshmi, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2015 - Elsevier
… An example of 1-Amino-4-methylpiperazine application is to be used as an intermediate for … HOMO–LUMO and NBO analysis on 1-Amino-4-methylpiperazine (1A4MP) have no reports. …
Number of citations: 60 www.sciencedirect.com
WHCH Nguyen, A Henni - Journal of Chemical & Engineering …, 2020 - ACS Publications
… 1-amino-4-methylpiperazine, the latter has much lower pK a values as a primary amine. The thermodynamic properties of 1-amino-4-methylpiperazine … in 1-amino-4-methylpiperazine. …
Number of citations: 12 pubs.acs.org
Ö Sarıöz, Y Sürme, V Muradoğlu - Chemical Papers, 2013 - Springer
SHORT COMMUNICATION Heavy-metal extraction capability of chalcogenoic aminophosphines derived from 1-amino-4-methylpiperazine Page 1 Chemical Papers 67 (10) 1345–1349 …
Number of citations: 3 link.springer.com
Y Ke, R Gonthier, F Labrie - Steroids, 2017 - Elsevier
… In the present study, 1-Amino-4-methylpiperazine (AMP) will be used as a ketone derivatization reagent, a compound which will be evaporated during the derivatization as it is in the …
Number of citations: 7 www.sciencedirect.com
PM Kushakova, AN Chernobroviy… - Chemistry of …, 2004 - Springer
… nitrogen-containing heterocycles by the interaction of haloalkylamines of general formula RR1NCH2CH2Cl with N-nucleophiles is not new [8], we obtained 1-amino-4methylpiperazine …
Number of citations: 6 link.springer.com
KS Shin, HG Jang, SH Park, SJ Cho - RSC advances, 2023 - pubs.rsc.org
… Thus, the combination of the results of the ignition delay time and the vapor measurement for the compound suggests that 1-amino-4-methylpiperazine is suitable for improving the …
Number of citations: 5 pubs.rsc.org
CN Kavitha, JP Jasinski, BJ Anderson… - … Section E: Structure …, 2013 - scripts.iucr.org
… Schiff base ligands derived from 1-amino-4-methylpiperazine have attracted interest due to diverse biological activities associated with the piperazine moiety. Schiff base piperazine …
Number of citations: 6 scripts.iucr.org

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